methyl 2-({[(4-methylcyclohexyl)amino]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-({[(4-methylcyclohexyl)amino]carbonyl}amino)benzoate is an organic compound with a complex structure that includes a benzoate ester and a cyclohexylamine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(4-methylcyclohexyl)amino]carbonyl}amino)benzoate typically involves the reaction of methyl 2-aminobenzoate with 4-methylcyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Methyl 2-aminobenzoate+4-methylcyclohexyl isocyanate→Methyl 2-([(4-methylcyclohexyl)amino]carbonylamino)benzoate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(4-methylcyclohexyl)amino]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Methyl 2-({[(4-methylcyclohexyl)amino]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-({[(4-methylcyclohexyl)amino]carbonyl}amino)benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobenzoate: A precursor in the synthesis of methyl 2-({[(4-methylcyclohexyl)amino]carbonyl}amino)benzoate.
4-Methylcyclohexyl isocyanate: Another precursor used in the synthesis.
Methyl 2-({[(cyclohexyl)amino]carbonyl}amino)benzoate: A similar compound with a cyclohexyl group instead of a 4-methylcyclohexyl group.
Uniqueness
This compound is unique due to the presence of the 4-methylcyclohexyl group, which can influence its chemical properties and biological activities. This structural feature may provide advantages in specific applications compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[(4-methylcyclohexyl)carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-7-9-12(10-8-11)17-16(20)18-14-6-4-3-5-13(14)15(19)21-2/h3-6,11-12H,7-10H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUVMEPQOQZUAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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